4-Hydroxy-3,5-diiodobenzamide
Overview
Description
4-Hydroxy-3,5-diiodobenzamide is a chemical compound with the molecular formula C7H5I2NO2 and a molecular weight of 388.93 g/mol . It is characterized by the presence of two iodine atoms and a hydroxyl group attached to a benzamide core. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 4-Hydroxy-3,5-diiodobenzamide typically involves the iodination of 4-hydroxybenzamide. One common method includes the reaction of 4-hydroxybenzamide with iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial production methods may involve a similar approach but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
4-Hydroxy-3,5-diiodobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative under strong oxidizing conditions.
Reduction: The iodine atoms can be reduced to form 3,5-dihydroxy-4-hydroxybenzamide using reducing agents like sodium borohydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3,5-diazido-4-hydroxybenzamide.
Scientific Research Applications
4-Hydroxy-3,5-diiodobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-diiodobenzamide involves its interaction with biological molecules through halogen bonding and hydrogen bonding. The iodine atoms can form strong interactions with electron-rich sites on proteins and enzymes, potentially inhibiting their activity . This compound can also disrupt cell membranes in microorganisms, leading to antimicrobial effects .
Comparison with Similar Compounds
4-Hydroxy-3,5-diiodobenzamide can be compared with other halogenated benzamides such as:
3,5-Dichloro-4-hydroxybenzamide: Similar in structure but with chlorine atoms instead of iodine. It is less reactive due to the lower electronegativity of chlorine.
3,5-Dibromo-4-hydroxybenzamide: Contains bromine atoms and exhibits intermediate reactivity between the chloro and iodo derivatives.
3,5-Difluoro-4-hydroxybenzamide: Fluorine atoms make this compound highly electronegative and reactive, often used in different contexts compared to the iodo derivative.
The uniqueness of this compound lies in its high reactivity and ability to form strong halogen bonds, making it particularly useful in applications requiring strong and specific interactions .
Properties
IUPAC Name |
4-hydroxy-3,5-diiodobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSGRORCMHYJRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5I2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177731 | |
Record name | Benzamide, 4-hydroxy-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2315-78-8 | |
Record name | Benzamide, 4-hydroxy-3,5-diiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 4-hydroxy-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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